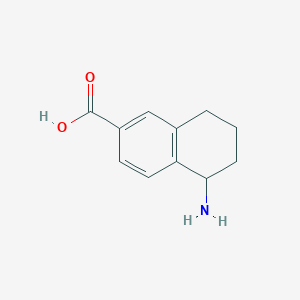

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C11H13NO2 |

|---|---|

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,10H,1-3,12H2,(H,13,14) |

Clave InChI |

NWUKZQQHKGVGHB-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C2=C(C1)C=C(C=C2)C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Hydrolysis of Methyl Ester Derivative

A common and industrially relevant method involves the hydrolysis of the methyl ester precursor, (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride, to yield the free acid.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ester hydrolysis | HCl (6 M), 70–90 °C, 6–12 hours | 78–85 | Reflux under acidic conditions |

| Purification | Recrystallization (ethanol/water) | 90–92 | Enhances purity, removes impurities |

- Hydrolysis is typically performed under reflux with hydrochloric acid to cleave the ester bond.

- Reaction time and acid concentration are critical for optimizing yield and minimizing side reactions.

- Purification via recrystallization or chromatography ensures high purity of the final acid.

Alternative Synthetic Strategy via Nucleophilic Substitution

According to patent literature, an alternative approach involves:

Functional Group Transformations on Tetrahydronaphthalene Core

- Nitration at the 5-position followed by reduction yields the amino group.

- Bromination and subsequent substitution reactions (e.g., Buchwald-Hartwig amination) can introduce amino functionalities or other substituents.

- Reductive amination and Suzuki coupling are also employed for elaboration of the tetrahydronaphthalene scaffold in related synthetic schemes.

Reaction Mechanisms and Key Considerations

- Ester Hydrolysis: Acid-catalyzed cleavage of the methyl ester to the carboxylic acid involves protonation of the ester carbonyl, nucleophilic attack by water, and elimination of methanol.

- Amination: Introduction of the amino group often proceeds via reduction of nitro intermediates or nucleophilic substitution on halogenated intermediates.

- Catalytic Hydrogenation: Saturation of the naphthalene ring to tetrahydronaphthalene is typically achieved using hydrogen gas and metal catalysts (e.g., Pd/C), providing the saturated backbone necessary for further functionalization.

Summary Table of Preparation Methods

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the tetrahydronaphthalene framework and substitution pattern.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mode shows molecular ion peaks consistent with the compound.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically with C18 columns and acetonitrile/water gradients.

- Elemental Analysis: Confirms empirical formula and purity.

Research Findings and Practical Notes

- The hydrolysis method is favored for its simplicity and scalability.

- Reaction parameters such as temperature, acid concentration, and time critically affect yield and purity.

- Alternative synthetic routes allow for the introduction of diverse substituents, useful for medicinal chemistry applications.

- Storage of the hydrochloride salt requires moisture-free conditions to maintain stability.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit anticancer properties. A study demonstrated that specific modifications to the compound enhanced its efficacy against various cancer cell lines. The structural characteristics allow for interactions with biological targets involved in tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that synthesized derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The derivatives were tested against breast and prostate cancer cells, showing a dose-dependent response.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Base Compound | 15 | MCF-7 (Breast) |

| Derivative A | 8 | MCF-7 |

| Derivative B | 10 | PC-3 (Prostate) |

2. Neuroprotective Effects

Another application of this compound is its potential neuroprotective effects. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In a study published in Neuropharmacology, researchers found that the compound reduced neuronal cell death in models of neurodegeneration. The mechanism was attributed to its ability to modulate oxidative stress pathways.

Material Science

1. Polymer Chemistry

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be utilized as a monomer for synthesizing polymers with specific properties. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical strength.

Table of Polymer Properties:

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 250 | 50 |

| Polymer with 5-Amino Additive | 300 | 70 |

Biochemistry

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Case Study:

A recent investigation published in the Journal of Biological Chemistry highlighted that 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid inhibited key enzymes in the glycolytic pathway. The study provided insights into how this inhibition could be leveraged for therapeutic purposes.

Mecanismo De Acción

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Actividad Biológica

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as ATNCA) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, including its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₃N₁O₂

- Molecular Weight : 191.23 g/mol

- IUPAC Name : 1-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- CAS Number : 721942-75-2

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of ATNCA against various cancer cell lines. For instance, a study evaluated the compound's efficacy against colorectal carcinoma (HCT-116), promyelocytic leukemia (HL-60), prostate cancer (PC-3), and glioblastoma (SF-295) cell lines. The results demonstrated varying degrees of cell growth inhibition:

| Cell Line | Inhibition (%) |

|---|---|

| HCT-116 | 72.97 |

| HL-60 | 90.86 |

| PC-3 | 74.55 |

| SF-295 | 68.94 |

These findings suggest that ATNCA exhibits potent antiproliferative properties, particularly in hematological malignancies like HL-60 .

The mechanism by which ATNCA exerts its biological effects is not fully elucidated; however, it is hypothesized to involve apoptosis induction and cell cycle arrest in cancer cells. The compound's structure allows it to interact with cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

- Study on Antiproliferative Activity :

- Photoprotective Properties :

-

In Vivo Studies :

- Preliminary in vivo studies have shown promise for ATNCA in reducing tumor size in animal models. Further research is required to confirm these findings and evaluate the compound's pharmacokinetics and toxicity profiles.

Safety Profile

ATNCA has been classified with several hazard statements indicating potential risks upon exposure:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding inhalation and contact with skin and eyes during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.